2-(3-(苯并[d][1,3]二氧杂环[5]苯甲基)-2,4-二氧-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with a pyrido[3,2-d]pyrimidin-1(2H)-one core structure, which is a type of heterocyclic compound. It also contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Typically, heterocyclic compounds like this can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .科学研究应用
晶体结构分析
对类似化合物(如2-[(二氨基嘧啶-2-基)硫烷基]乙酰胺)的研究有助于理解晶体结构和分子构象。这些研究提供了对类似化学结构的分子几何构象和相互作用的见解,这对于设计新药和理解其作用机制至关重要 (S. Subasri 等人,2017)。
药物化学和药物设计
已合成并评估了具有类似结构的化合物作为各种酶的抑制剂的潜力,在临床前模型中显示出显着的活性。例如,合成了经典和非经典6-芳基硫代-2,4-二氨基-5-乙基吡咯并[2,3-d]嘧啶作为二氢叶酸还原酶(DHFR)的潜在抑制剂,显示出作为抗肿瘤剂的希望 (A. Gangjee 等人,2007)。
放射性药物
已经探索了类似化合物的成像研究潜力,例如为正电子发射断层扫描(PET)成像开发选择性放射性配体。这些化合物的合成和应用有助于诊断成像的进步,有助于疾病的理解和治疗 (F. Dollé 等人,2008)。
手性分离和绝对构型分配
潜在的A3腺苷受体拮抗剂的对映异构体夫妇的研究证明了手性拆分在药物发现中的重要性。这些发现突出了立体化学在化合物药理活性中的重要性 (D. Rossi 等人,2016)。
抗菌剂
从2-氯-6-乙氧基-4-乙酰基吡啶开始,合成和评价了与噻吩环稠合的嘧啶酮和恶嗪酮衍生物,显示出有希望的抗菌活性。此类研究有助于开发新的抗菌剂以对抗耐药菌株和真菌 (A. Hossan 等人,2012)。
作用机制
属性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c18-14(22)8-20-11-2-1-5-19-15(11)16(23)21(17(20)24)7-10-3-4-12-13(6-10)26-9-25-12/h1-6H,7-9H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYCSTHHAXGURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。